molecular formula C5H8ClNO B8478997 Cyclopropylchloroacetamide

Cyclopropylchloroacetamide

Cat. No. B8478997
M. Wt: 133.57 g/mol
InChI Key: RVKREDUSDPZLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05776929

Procedure details

In a manner similar to that described above, bromoacetylthiazolidine, cyclopropylchloroacetamide were prepared. ##STR10##
Name
bromoacetylthiazolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](C1NCCS1)=[O:4].[CH:10]1([CH:13](Cl)[C:14]([NH2:16])=O)[CH2:12]C1>>[Br:1][CH2:2][C:3]([N:16]1[CH2:12][CH2:10][CH2:13][CH2:14]1)=[O:4]

Inputs

Step One
Name
bromoacetylthiazolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1SCCN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(C(=O)N)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were prepared

Outcomes

Product
Name
Type
Smiles
BrCC(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.